Absence of Direct Quantitative Data Precludes Specific Comparator Claims
A comprehensive search of primary literature, patents, and authoritative databases (excluding excluded vendor sites) failed to identify any peer-reviewed study that directly quantifies binding affinity, functional activity, selectivity, pharmacokinetic parameters, or in vivo efficacy for the target compound against a named comparator. Unverified database entries (e.g., BindingDB BDBM50604966) suggest potential sigma-2 receptor affinity (Ki ≈ 5-8 nM) but cannot be confirmed as the correct chemical entity and lack comparator context. Therefore, no direct head-to-head or cross-study comparable quantitative evidence currently exists to support differentiation claims. [1]
| Evidence Dimension | Binding affinity (sigma-2 receptor) |
|---|---|
| Target Compound Data | Ki values of 5.10 nM (rat PC12) and 7.90 nM (human HEK293T) reported in an unverified database entry that may correspond to the target compound |
| Comparator Or Baseline | No comparator available |
| Quantified Difference | Not calculable |
| Conditions | Displacement of [3H]-ditolylguanidine; unverified identity |
Why This Matters
Without confirmed identity and comparator data, these affinity values cannot support a procurement prioritization argument over any analog.
- [1] BindingDB entry BDBM50604966 / CHEMBL5175530, accessed via bindingdb.org. Note: SMILES and structural data do not definitively match the target IUPAC name; identity unconfirmed. View Source
